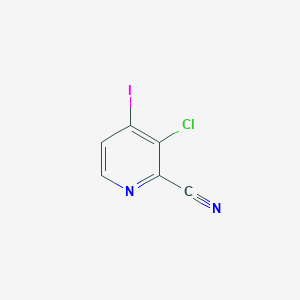
3-Chloro-4-iodopicolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-iodopicolinonitrile is an organic compound with the molecular formula C6H2ClIN2. It is a derivative of picolinonitrile, where the hydrogen atoms at positions 3 and 4 of the pyridine ring are substituted by chlorine and iodine, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-iodopicolinonitrile typically involves halogenation reactions. One common method is the sequential halogenation of picolinonitrile. Initially, picolinonitrile undergoes chlorination using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 3-position. Subsequently, the chlorinated intermediate is subjected to iodination using iodine (I2) or an iodine-containing reagent like N-iodosuccinimide (NIS) to introduce the iodine atom at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The choice of reagents and reaction conditions can be optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-iodopicolinonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide) can be used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be employed.
Major Products Formed
Substitution Reactions: Substituted picolinonitrile derivatives with various functional groups.
Coupling Reactions: Biaryl compounds or other complex structures.
Oxidation and Reduction: Oxidized or reduced forms of picolinonitrile derivatives.
Scientific Research Applications
3-Chloro-4-iodopicolinonitrile has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its potential biological activity.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as conductive polymers or coordination complexes.
Biological Research: The compound may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-4-iodopicolinonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance binding affinity and selectivity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluoropicolinonitrile: Similar structure but with a fluorine atom instead of iodine.
3-Chloro-4-bromopicolinonitrile: Similar structure but with a bromine atom instead of iodine.
3-Chloro-4-methylpicolinonitrile: Similar structure but with a methyl group instead of iodine.
Uniqueness
3-Chloro-4-iodopicolinonitrile is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and properties compared to other halogenated picolinonitrile derivatives. The iodine atom, being larger and more polarizable, can enhance certain types of interactions and reactivity, making this compound particularly valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C6H2ClIN2 |
|---|---|
Molecular Weight |
264.45 g/mol |
IUPAC Name |
3-chloro-4-iodopyridine-2-carbonitrile |
InChI |
InChI=1S/C6H2ClIN2/c7-6-4(8)1-2-10-5(6)3-9/h1-2H |
InChI Key |
DSUYCFYYEJQDDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1I)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


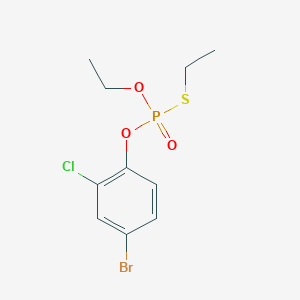
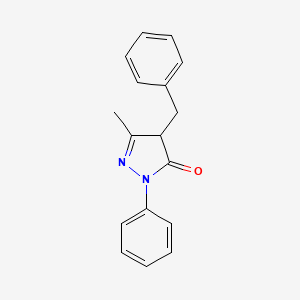


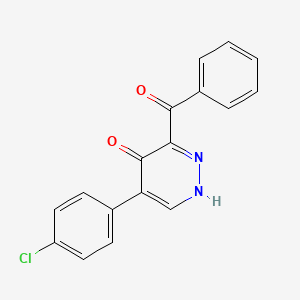
![(5e)-5-[(2-Chlorophenyl)imino]furan-2(5h)-one](/img/structure/B12923841.png)
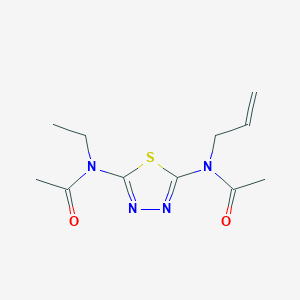
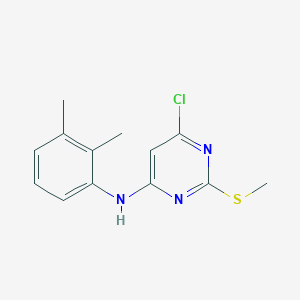
![3-(3-Methoxy-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12923858.png)
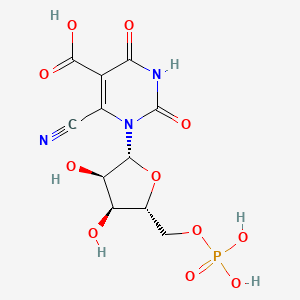
![(3S)-N-cyclopentyl-N-[(2,4-difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12923866.png)
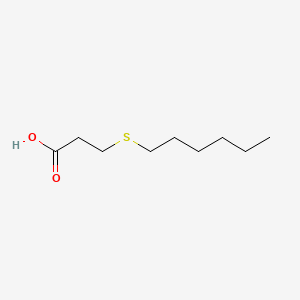
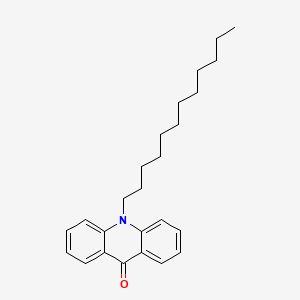
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide](/img/structure/B12923884.png)
